molecular formula C15H13ClN2O3S B2794884 1-(4-chlorophenyl)-N-(2-oxoindolin-5-yl)methanesulfonamide CAS No. 921773-41-3

1-(4-chlorophenyl)-N-(2-oxoindolin-5-yl)methanesulfonamide

Cat. No.: B2794884
CAS No.: 921773-41-3
M. Wt: 336.79
InChI Key: HWAVDEBIDFLGMF-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-N-(2-oxoindolin-5-yl)methanesulfonamide is a synthetic small molecule featuring a 4-chlorophenyl group linked to a methanesulfonamide moiety, which is further connected to a 2-oxoindolin-5-yl scaffold.

  • 4-Chlorophenyl group: A hydrophobic aromatic ring often associated with enhanced binding affinity to biological targets.
  • Methanesulfonamide: A polar group capable of hydrogen bonding, commonly found in kinase inhibitors and anti-inflammatory agents.
  • 2-Oxoindolin: A heterocyclic scaffold prevalent in bioactive molecules, including kinase inhibitors (e.g., sunitinib) .

Properties

IUPAC Name

1-(4-chlorophenyl)-N-(2-oxo-1,3-dihydroindol-5-yl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O3S/c16-12-3-1-10(2-4-12)9-22(20,21)18-13-5-6-14-11(7-13)8-15(19)17-14/h1-7,18H,8-9H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWAVDEBIDFLGMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)NS(=O)(=O)CC3=CC=C(C=C3)Cl)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-N-(2-oxoindolin-5-yl)methanesulfonamide typically involves the following steps:

    Formation of the Indolinone Core: The indolinone core can be synthesized through the cyclization of an appropriate precursor, such as an aniline derivative, under acidic or basic conditions.

    Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the indolinone derivative with a sulfonyl chloride in the presence of a base, such as triethylamine.

    Chlorination: The final step involves the chlorination of the phenyl ring using a chlorinating agent like thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-N-(2-oxoindolin-5-yl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the indolinone core.

    Reduction: Reduced forms of the sulfonamide group.

    Substitution: Substituted sulfonamide derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-N-(2-oxoindolin-5-yl)methanesulfonamide would depend on its specific biological target. Generally, sulfonamides exert their effects by inhibiting enzymes or interfering with metabolic pathways. The compound might interact with specific proteins or receptors, leading to changes in cellular processes.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural and functional similarities and differences:

Compound Name Molecular Weight (g/mol) Key Functional Groups Biological Target IC50/Activity Source
1-(4-Chlorophenyl)-N-(2-oxoindolin-5-yl)methanesulfonamide ~350 (estimated) 4-Chlorophenyl, methanesulfonamide, oxoindolin Not explicitly reported N/A Synthesis-dependent
SC560 (5-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-trifluoromethylpyrazole) 395.8 4-Chlorophenyl, pyrazole COX-1 9 nM (COX-1 inhibition) Cayman Chemical
NS398 (N-[2-(cyclohexoxy)-4-nitro-phenyl]-methanesulfonamide) 314.3 Methanesulfonamide, nitro-phenyl COX-2 1.77 μM (COX-2 inhibition) Cayman Chemical
SR141716A (N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide) 519.7 4-Chlorophenyl, pyrazole CB1 receptor Inverse agonist Schering-Plough
N-(1H-Benzimidazol-2-yl)-1-(4-chlorophenyl)methanamine ~285 (estimated) 4-Chlorophenyl, benzimidazole Plant germination modulator Inhibits wheat germination Agricultural study

Key Research Findings

Enzyme Inhibition Potential
  • SC560 vs. Target Compound : SC560’s 4-chlorophenyl and pyrazole groups confer COX-1 selectivity (IC50 = 9 nM), while the target’s oxoindolin and methanesulfonamide may favor interactions with kinases or other enzymes .
  • NS398: The methanesulfonamide group in NS398 is critical for COX-2 inhibition (IC50 = 1.77 μM). The target compound’s sulfonamide could similarly enhance solubility or target engagement, but its oxoindolin scaffold may redirect selectivity toward non-COX targets .
Receptor Binding Profiles
  • SR141716A : This CB1 inverse agonist shares a 4-chlorophenyl group with the target compound. However, SR141716A’s dichlorophenyl and piperidine groups are absent in the target, suggesting divergent receptor affinities .

Pharmacokinetic and Physicochemical Considerations

  • Oxoindolin Scaffold : Compared to SC560’s pyrazole or SR141716A’s dichlorophenyl, the oxoindolin may confer rigidity, affecting membrane permeability or metabolic stability .

Q & A

Q. Basic Research Focus

  • 1H/13C NMR : Confirm sulfonamide (-SO2NH-) protons (δ 7.8–8.2 ppm) and aromatic protons from the chlorophenyl/oxindole moieties. Carbon signals for the sulfonyl group appear at ~45–50 ppm .
  • IR Spectroscopy : Validate sulfonyl S=O stretches (1350–1150 cm⁻¹).
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion [M+H]+ (e.g., C₁₅H₁₂ClN₂O₃S: calc. 347.0264) .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry or crystal packing .

How can researchers resolve contradictions in reported biological activity data for this compound?

Advanced Research Focus
Contradictions often arise from:

  • Purity discrepancies : Use HPLC-MS to confirm >98% purity; impurities (e.g., unreacted 5-aminooxindole) can skew bioassay results .
  • Assay variability : Standardize protocols (e.g., kinase inhibition assays at fixed ATP concentrations).
  • Structural analogs : Compare activity of closely related derivatives (e.g., 4-fluorophenyl analogs) to isolate substituent effects .

What strategies are effective in elucidating the molecular targets of this sulfonamide derivative?

Q. Advanced Research Focus

  • Kinase Profiling : Screen against panels of 100+ kinases (e.g., VEGFR-2, PDGFRβ) to identify inhibition hotspots .
  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (KD, kon/koff) to putative targets.
  • Cellular Pathway Analysis : Use Western blotting to track downstream effects (e.g., phosphorylation of ERK/AKT) .
  • Computational Docking : Predict binding modes using AutoDock Vina with crystal structures of target proteins .

How can structure-activity relationship (SAR) studies be designed to improve the compound's bioactivity?

Q. Advanced Research Focus

  • Substituent Variation : Replace the 4-chlorophenyl group with electron-withdrawing (e.g., -CF3) or donating (-OCH3) groups to modulate target affinity .
  • Core Modifications : Explore hybrid scaffolds (e.g., replacing oxindole with tetrahydroisoquinoline) to enhance metabolic stability .
  • Bioisosteric Replacement : Substitute sulfonamide with carbamate or urea groups while retaining H-bonding capacity .

What methodologies are recommended for assessing the compound's toxicological profile in preclinical research?

Q. Advanced Research Focus

  • In Vitro Assays :
    • Hepatotoxicity : Measure ALT/AST release in HepG2 cells.
    • Genotoxicity : Conduct Ames tests with TA98/TA100 bacterial strains .
  • In Vivo Acute Toxicity : Administer escalating doses (10–100 mg/kg) in rodent models; monitor organ histopathology.
  • ADMET Profiling : Use Caco-2 cells for permeability and cytochrome P450 inhibition assays to predict pharmacokinetics .

What are the key considerations in scaling up the synthesis of this compound for preclinical testing?

Q. Basic Research Focus

  • Process Optimization : Transition from batch to continuous flow chemistry for improved heat/mass transfer during mesylation .
  • Purification : Replace column chromatography with recrystallization (e.g., using ethanol/water mixtures) for cost-effective scale-up.
  • Quality Control : Implement in-line FTIR for real-time reaction monitoring .

Notes

  • Methodological Rigor : Emphasizes reproducibility via analytical validation (HPLC, NMR) and standardized bioassays.

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